Acemannan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

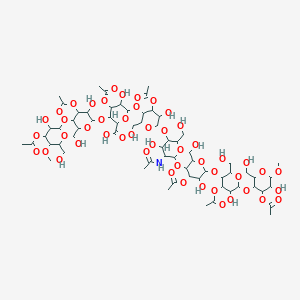

Acemannan is a highly acetylated polysaccharide derived from the Aloe vera plant, specifically from Aloe barbadensis Miller. This compound is known for its diverse biological activities, including immunostimulant, antiviral, antineoplastic, and gastrointestinal properties . This compound is composed of mannose monomers linked by β-1,4-glycosidic bonds, making it a hydrophilic polymer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acemannan is typically extracted from Aloe vera gel. The extraction process involves several steps, including:

Harvesting: Aloe vera leaves are harvested and washed.

Filleting: The outer rind is removed to obtain the inner gel.

Industrial Production Methods: In industrial settings, this compound is produced using advanced extraction and purification techniques to ensure high purity and consistency. The process often involves:

Enzyme Treatment: Enzymes like cellulase are used to break down the cell walls and release this compound.

Filtration and Concentration: The extract is filtered and concentrated to obtain a high-purity this compound product.

Analyse Des Réactions Chimiques

Acemannan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form derivatives with enhanced biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Acetic anhydride and other acylating agents are used for substitution reactions.

Major Products:

Oxidized this compound: Exhibits enhanced antioxidant properties.

Reduced this compound: Shows altered solubility and bioactivity.

Substituted this compound: Has modified biological activities depending on the substituent groups.

Applications De Recherche Scientifique

Tissue Regeneration

Acemannan has demonstrated significant effectiveness in tissue regeneration, particularly in bone and soft tissue repair. Research indicates that this compound enhances bone growth and mineral density, making it a valuable agent in bone tissue engineering.

- Case Study : A study utilizing microcomputed tomography showed that this compound-treated groups exhibited increased bone surface and volume compared to control groups, indicating its osteoinductive properties .

| Study | Findings |

|---|---|

| MicroCT Analysis | Increased bone surface and volume in this compound-treated groups . |

| Histological Examination | Denser bone matrix observed in treated groups . |

Wound Healing

This compound is widely recognized for its role in accelerating wound healing processes. Its application has been explored in various clinical settings, including post-surgical recovery and treatment of pressure ulcers.

- Clinical Application : this compound has been reported to improve healing outcomes in patients with partial thickness wounds and post-dermabrasion .

| Application Area | Results |

|---|---|

| Post-Dermabrasion | Accelerated healing rates observed . |

| Pressure Ulcers | Significant improvement noted in wound closure times . |

Antiviral Properties

This compound exhibits antiviral activity, particularly against retroviruses. Studies have shown its potential to stabilize conditions in feline virus-infected cats and enhance quality of life for HIV patients.

- Research Insight : this compound was found to synergize with AZT without interference, demonstrating promise in managing AIDS symptoms .

Immunomodulatory Effects

This compound's immunomodulatory properties are well-documented. It activates innate immune responses through interactions with various receptors, including Toll-like receptors.

- Mechanism of Action : this compound stimulates dendritic cell maturation and enhances cytokine production (e.g., interleukin-6 and tumor necrosis factor-alpha), contributing to its therapeutic effects against infections and cancer .

| Mechanism | Effect |

|---|---|

| Dendritic Cell Activation | Enhanced immune response against pathogens . |

| Cytokine Induction | Increased levels of pro-inflammatory cytokines . |

Cancer Treatment

The anticancer potential of this compound has been explored extensively. Its mechanism involves immunomodulation rather than direct cytotoxicity to cancer cells.

Mécanisme D'action

Acemannan exerts its effects through several mechanisms:

Immune Modulation: Stimulates macrophages to secrete cytokines such as interferon, tumor necrosis factor-α, and interleukins, enhancing the immune response.

Antiviral Activity: Inhibits viral replication by interfering with viral entry and replication processes.

Wound Healing: Promotes cell proliferation and migration, accelerating the wound healing process through the activation of the AKT/mTOR signaling pathway.

Comparaison Avec Des Composés Similaires

Acemannan is unique among polysaccharides due to its high degree of acetylation and specific biological activities. Similar compounds include:

Glucomannan: A polysaccharide with similar immunostimulant properties but different structural features.

Chitosan: A polysaccharide with wound healing and antimicrobial properties, but lacks the acetylation seen in this compound.

Beta-glucan: Known for its immune-modulating effects, but structurally distinct from this compound.

This compound stands out due to its specific acetylation pattern and the resulting biological activities, making it a valuable compound in various scientific and industrial applications.

Propriétés

IUPAC Name |

6-[6-[5-acetamido-6-[4-acetyloxy-6-[4-acetyloxy-6-[4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[4-acetyloxy-5-[4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYXESIZZFUVRD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H100NO49- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1691.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110042-95-0 |

Source

|

| Record name | α-D-Galacto-β-D-mannan, (1.fwdarw.4),(1.fwdarw.6)-, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.